3-hydroxy-2-methylpyridin-4(1H)-one
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Overview
Description
3-hydroxy-2-methylpyridin-4(1H)-one is a heterocyclic compound with a pyridone core structure. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and methyl groups on the pyridone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides . Another method includes the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce high yields of 2-pyridone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The use of metal catalysts, such as palladium, and microwave irradiation are common to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s hydroxyl group can participate in oxidation reactions, while the methyl group can undergo substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce halogen atoms into the pyridone ring .
Scientific Research Applications
3-hydroxy-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methylpyridin-4(1H)-one involves its ability to act as a hydrogen bond donor and acceptor. This allows the compound to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
3-hydroxy-2-methylpyridin-4(1H)-one can be compared with other similar compounds, such as:
3-Hydroxy-1,2-dimethyl-4-pyridone: This compound has an additional methyl group, which can affect its chemical reactivity and biological activity.
4-Hydroxy-6-methyl-3-nitro-2-pyridone:
Kojic Acid (3-Hydroxy-4-pyranone): Although structurally different, kojic acid shares similar hydroxyl functionalities and is used in similar applications, such as enzyme inhibition and as a whitening agent in cosmetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7NO2 |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,6,9H,1H3 |
InChI Key |
QVXIZJHZWYLVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=O)C1O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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